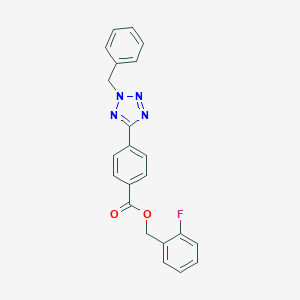
2-FLUOROBENZYL 4-(2-BENZYL-2H-1,2,3,4-TETRAAZOL-5-YL)BENZOATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-FLUOROBENZYL 4-(2-BENZYL-2H-1,2,3,4-TETRAAZOL-5-YL)BENZOATE is a complex organic compound with the molecular formula C22H17FN4O2 It is characterized by the presence of a fluorobenzyl group and a benzyl-tetrazole moiety attached to a benzoate core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-FLUOROBENZYL 4-(2-BENZYL-2H-1,2,3,4-TETRAAZOL-5-YL)BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the tetrazole ring, which is then coupled with the fluorobenzyl and benzoate groups. Common reagents used in these reactions include azides, benzyl halides, and fluorobenzyl alcohols. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors and continuous flow systems. The optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to maximize yield and purity. Advanced purification techniques, including chromatography and recrystallization, are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-FLUOROBENZYL 4-(2-BENZYL-2H-1,2,3,4-TETRAAZOL-5-YL)BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl group, where nucleophiles replace the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Applications De Recherche Scientifique
2-FLUOROBENZYL 4-(2-BENZYL-2H-1,2,3,4-TETRAAZOL-5-YL)BENZOATE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
Mécanisme D'action
The mechanism of action of 2-FLUOROBENZYL 4-(2-BENZYL-2H-1,2,3,4-TETRAAZOL-5-YL)BENZOATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-fluorobenzyl 4-(2-methyl-2H-tetraazol-5-yl)benzoate
- 2-fluorobenzyl 4-(2-ethyl-2H-tetraazol-5-yl)benzoate
- 2-fluorobenzyl 4-(2-phenyl-2H-tetraazol-5-yl)benzoate
Uniqueness
2-FLUOROBENZYL 4-(2-BENZYL-2H-1,2,3,4-TETRAAZOL-5-YL)BENZOATE is unique due to the presence of both the fluorobenzyl and benzyl-tetrazole groups, which confer distinct chemical and biological properties. This combination of functional groups enhances its reactivity and potential for diverse applications compared to similar compounds.
Propriétés
Formule moléculaire |
C22H17FN4O2 |
|---|---|
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
(2-fluorophenyl)methyl 4-(2-benzyltetrazol-5-yl)benzoate |
InChI |
InChI=1S/C22H17FN4O2/c23-20-9-5-4-8-19(20)15-29-22(28)18-12-10-17(11-13-18)21-24-26-27(25-21)14-16-6-2-1-3-7-16/h1-13H,14-15H2 |
Clé InChI |
BEOXNSZJLUDKFA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2N=C(N=N2)C3=CC=C(C=C3)C(=O)OCC4=CC=CC=C4F |
SMILES canonique |
C1=CC=C(C=C1)CN2N=C(N=N2)C3=CC=C(C=C3)C(=O)OCC4=CC=CC=C4F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















